molecular formula C8H13F2N B13592719 (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine

(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine

Cat. No.: B13592719
M. Wt: 161.19 g/mol
InChI Key: ZXQSZHGALYBUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine is a spirocyclic amine derivative featuring a methanamine group (-CH2NH2) attached to position 1 of a spiro[3.3]heptane core, with two fluorine atoms at the 3,3-positions. Spirocyclic compounds are increasingly valued in drug discovery due to their three-dimensional complexity and ability to modulate pharmacokinetic profiles.

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

(3,3-difluorospiro[3.3]heptan-1-yl)methanamine

InChI

InChI=1S/C8H13F2N/c9-8(10)4-6(5-11)7(8)2-1-3-7/h6H,1-5,11H2

InChI Key

ZXQSZHGALYBUPP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2(F)F)CN

Origin of Product

United States

Preparation Methods

Convergent Synthesis via 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane Intermediate

A highly efficient and scalable approach to the 3,3-difluorospiro[3.3]heptane core relies on the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a pivotal synthetic precursor. This compound is synthesized starting from dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate, which itself is obtained by deoxofluorination of cyclobutanone derivatives.

Synthetic sequence highlights:

  • Deoxofluorination of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate with Morph-DAST yields 3,3-difluorocyclobutane diester.
  • Reduction with lithium aluminum hydride (LiAlH4) converts the diester to the corresponding dialcohol.
  • A modified Appel reaction transforms the dialcohol into the dibromide 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.

This intermediate enables double alkylation reactions with various nucleophiles to install diverse functionalities on the spiro scaffold.

Step Reaction Conditions Yield (%) Scale (g) Notes
Deoxofluorination (4 → 5) Morph-DAST, standard conditions 65 Multigram Key fluorination step
Reduction (5 → 6) LiAlH4, standard conditions 94 Multigram Efficient reduction to dialcohol
Appel reaction (6 → 3) Modified Appel, CH2Cl2, 0 °C 64 ~600 g Large-scale preparation of dibromide

Alkylation to Form Functionalized Spiro Intermediates

Using the dibromide intermediate, various active methylene compounds undergo double alkylation to yield functionalized 6,6-difluorospiro[3.3]heptane derivatives. For example:

  • Diethyl malonate alkylation yields diester derivatives.
  • Ethyl cyanoacetate alkylation produces cyano esters.
  • Tosylmethyl isocyanide (TosMIC) alkylation followed by hydrolysis affords ketone intermediates.

Subsequent reduction of ketones with LiAlH4 furnishes alcohols, which can be further transformed into amines.

Alkylation Substrate Base Used Product Type Yield (%) Scale (g) Remarks
Diethyl malonate NaH Diester (7) 88 472 High yield, large scale
Ethyl cyanoacetate K2CO3 Cyano ester (8) 68 221 Moderate yield
Tosylmethyl isocyanide (TosMIC) NaH Ketone (10) 45 (2 steps) 18.6 Followed by reduction to alcohol

Amination to this compound

The final step involves conversion of the functionalized intermediates to the methanamine derivative. Reduction of ketones or nitriles with LiAlH4 or catalytic amination under ammonia pressure can yield the target amine.

Alternative Fluorination and Amination Routes

Fluorination of Cyclohexanone Derivatives

A related methodology involves fluorination of cyclohexanone analogs to obtain 3,3-difluorocyclohexyl derivatives, which can be adapted for spiro systems. Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride are used at low temperatures (0 °C) under inert atmosphere.

The fluorinated esters are purified by silica gel chromatography and subsequently converted to amines by catalytic hydrogenation with ruthenium catalysts under ammonia pressure (1.0 MPa) at elevated temperatures (100–120 °C).

Fluorination Step Reagents Conditions Yield (%) Notes
Fluorination of ester DAST or bis(2-methoxyethyl)DAST 0 °C, N2 atmosphere High Controlled addition, careful temp
Catalytic amination RuHCl(PPh3)3(CO), NH3, 1.0 MPa 100–120 °C Moderate Produces 3,3-difluorocyclohexylmethylamine

Summary Table of Preparation Methods

Methodology Key Intermediate(s) Main Reagents/Conditions Scale Yield Range (%) Advantages Limitations
Convergent synthesis via dibromide 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane Morph-DAST, LiAlH4, Appel reaction, NaH alkylation Multigram to 0.5 kg 45–94 Scalable, diverse derivatives Multi-step, requires careful control
Fluorination of cyclohexanone esters Ethyl 3,3-difluorocyclohexylcarboxylate DAST fluorination, catalytic amination (Ru catalyst) Gram scale Moderate to high Avoids toxic cyanides Requires chromatography purification
Earlier cyanide-based method 3,3-Difluorocyclohexylmethylamine KCN, Et2NSF3, LiAlH4 reduction Small scale Low to moderate Direct amination Toxic reagents, safety concerns

Research Outcomes and Applications

The convergent synthetic approach enables the preparation of a broad array of 6,6-difluorospiro[3.3]heptane derivatives, including the methanamine target, in multigram to kilogram scales with good yields. The conformationally restricted spiro scaffold serves as a bioisostere for gem-difluorocycloalkanes, which are relevant in drug discovery for improving metabolic stability and modulating physicochemical properties.

The methodologies reported have been validated through:

  • Multigram scale synthesis of dibromide intermediates (up to 600 g in a single run).
  • High-yield alkylation reactions producing diverse functionalized spirocyclic building blocks.
  • Successful reduction and amination steps yielding the target amines suitable for further medicinal chemistry elaboration.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying the effects of fluorine substitution on biological activity.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, leading to unique biological and chemical effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analysis

In contrast, the 6,6-difluoro isomer (e.g., in ) may exhibit reduced ring strain due to symmetric fluorine placement, altering solubility and conformational flexibility. The trifluoromethyl substituent in [2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine provides strong electron-withdrawing and lipophilic properties, often used to improve metabolic stability and blood-brain barrier penetration.

Amine Group Positioning :

  • Direct attachment of -NH2 to the spiro core (e.g., 6,6-Difluorospiro[3.3]heptan-1-amine) simplifies synthesis but reduces steric flexibility compared to methanamine (-CH2NH2) derivatives, which offer extended spatial reach for target engagement.

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., in and ) enhance aqueous solubility, critical for oral bioavailability. The tert-butoxy derivative in demonstrates how bulky substituents can further modulate solubility and crystallinity.

Biological Activity

(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine is a novel compound characterized by a unique spirocyclic structure and the presence of difluorinated moieties. Its molecular formula is C8_8H13_{13}F2_2N, with a molecular weight of approximately 161.19 g/mol . This compound is gaining attention in medicinal chemistry due to its potential biological activities and applications.

Structural Characteristics

The compound features a spirocyclic framework, which is known to influence its chemical reactivity and biological properties. The difluorination at the 3 and 3' positions enhances its stability and may improve interactions with biological targets.

Biological Activity Overview

Preliminary research suggests that this compound may exhibit significant biological activities, particularly through interactions with specific receptors or enzymes involved in metabolic pathways. The presence of the amine functional group allows for various chemical reactions that could lead to derivatives with enhanced biological properties.

Potential Pharmacological Applications

Compounds with similar structural characteristics have been associated with diverse pharmacological effects, including:

  • Antimicrobial Activity : Some spirocyclic compounds have shown efficacy against various bacterial strains.
  • Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines.
  • Neuropharmacological Effects : Certain derivatives may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.

The mechanism of action for this compound is still under investigation. However, it is hypothesized to act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular functions. The fluorine atoms are believed to enhance binding affinity to target molecules, potentially increasing selectivity and potency in pharmacological applications .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of the Spiroheptane Core : Utilizing palladium-catalyzed cyclopropanation reactions.
  • Difluoromethylation : Achieved through reagents like [CuCF2_2H].
  • Amination : Introducing the methanamine group via nucleophilic substitution.
  • Formation of Hydrochloride Salt : Converting the free amine to its hydrochloride form for enhanced stability and solubility .

Comparative Analysis

A comparison with structurally similar compounds reveals unique features that may confer distinct biological activities:

Compound NameCAS NumberSimilarity Index
6,6-Difluorospiro[3.3]heptan-2-amine1354952-13-80.96
3,3-Difluoro-1-methylcyclobutanamine hydrochloride1523606-39-40.90
Spiro[2.4]heptan-4-ylmethanamine hydrochlorideN/AN/A

These compounds exhibit varying degrees of similarity based on structural features and functional groups, highlighting the uniqueness of this compound in terms of its spirocyclic arrangement combined with difluorination.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, including cyclization to form the spiro[3.3]heptane core and fluorination at the 3,3-positions. For analogous spiro compounds, cyclization via Diels-Alder reactions or catalytic rearrangement is common . Purity optimization requires chromatographic techniques (e.g., flash column chromatography) and recrystallization in polar aprotic solvents like acetonitrile. Monitoring by <sup>19</sup>F NMR ensures accurate fluorination .

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation. Use anhydrous solvents in reactions to avoid hydrolysis. Personal protective equipment (PPE) such as nitrile gloves and P95 respirators is essential due to acute oral toxicity (H302) and respiratory irritation risks (H335) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : Resolves spirocyclic conformation and fluorine positions.
  • X-ray crystallography : Confirms 3D geometry, particularly the chair/boat conformation of the spiro system .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C8H12F2N) and isotopic patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-difluoro group influence reactivity in cross-coupling reactions?

  • Analysis : The electron-withdrawing fluorine atoms increase electrophilicity at the adjacent carbons, enhancing Suzuki-Miyaura coupling efficiency. However, steric hindrance from the spiro system may reduce yields. Computational studies (DFT) can predict reactive sites, while kinetic experiments under varying Pd catalysts (e.g., Pd(OAc)2) optimize conditions .

Q. What contradictions exist in reported biological activities of similar spirocyclic methanamine derivatives?

  • Case Study : For 1-{3-methoxyspiro[3.3]heptan-1-yl}methanamine, conflicting data on receptor binding (e.g., serotonin vs. dopamine receptors) suggest conformation-dependent activity. Resolve discrepancies via:

  • Molecular docking : Compare binding poses using cryo-EM receptor structures.
  • SAR (Structure-Activity Relationship) : Systematically modify substituents (e.g., replacing methoxy with difluoro) to isolate pharmacophores .

Q. How can researchers design experiments to assess the compound’s metabolic stability?

  • Protocol :

  • In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors to track degradation via LC-MS.
  • Isotope labeling : Introduce deuterium at the methanamine group to study metabolic pathways .
  • Comparative analysis : Benchmark against 6,6-difluoro analogs to evaluate fluorine positioning effects on half-life .

Research Challenges and Solutions

  • Challenge : Low solubility in aqueous media limits in vivo testing.
    • Solution : Derivatize with PEG linkers or formulate with cyclodextrins to enhance bioavailability .
  • Challenge : Conflicting crystallography data on spiro conformation.
    • Resolution : Perform variable-temperature NMR to study dynamic ring flipping .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.